The synthesis of Roscovitine involves several chemical reactions that typically include the formation of the purine base and subsequent modifications to introduce the butanol side chain. A preferred synthetic route described in patent literature involves:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of Roscovitine features:
The compound's stereochemistry is significant for its biological activity, with specific configurations influencing its binding affinity to cyclin-dependent kinases .
Roscovitine participates in several chemical reactions primarily related to its pharmacological activity:
These reactions highlight Roscovitine's potential as an anticancer agent by disrupting normal cell cycle regulation .
The primary mechanism of action for Roscovitine involves:
Studies have shown that Roscovitine can effectively inhibit tumor growth in various models by targeting these critical regulatory pathways .
Roscovitine exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
Roscovitine has several scientific applications:
The systematic IUPAC name for this purine derivative is 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol, reflecting its core structural features: a 9H-purine scaffold substituted at the 9-position with an isopropyl group (1-methylethyl), at the 6-position with a benzylamino group (phenylmethylamino), and at the 2-position with an amino-linked butanol chain [1] [2]. The base molecular formula is C₁₉H₂₆N₆O, with a molecular weight of 354.45 g/mol, consistent across all stereoisomers [1] [3].
Structural isomerism arises from two key sites:
Table 1: Chemical Identifiers and Isomeric Forms
Property | Racemic Mixture | (2R)-Enantiomer (Roscovitine) |
---|---|---|
CAS Registry Number | 186692-44-4 | 186692-46-6 |
Synonymous Names | 6-(Benzylamino)-2-[[1-(hydroxymethyl)propyl]amino]-9-isopropylpurine | Seliciclib, CYC202 |
Molecular Formula | C₁₉H₂₆N₆O | C₁₉H₂₆N₆O |
Molecular Weight | 354.45 g/mol | 354.45 g/mol |
The stereogenic center at C2 of the butanol moiety confers distinct spatial and pharmacological properties to each enantiomer. The (2R)-enantiomer (Roscovitine) is biologically active, functioning as a cyclin-dependent kinase (CDK) inhibitor with therapeutic potential in oncology and virology [2] [4]. In contrast, the (2S)-enantiomer exhibits significantly reduced target affinity, highlighting the critical role of stereochemistry in bioactivity [4].
Stereochemical characterization confirms:
Table 2: Enantiomer-Specific Properties
Property | (2R)-Enantiomer | (2S)-Enantiomer |
---|---|---|
Pharmacological Role | CDK inhibitor (Active) | Negligible activity |
Appearance | White to off-white solid | Not reported |
Melting Point | 106–108°C | Not reported |
Key Applications | Anticancer research | Synthetic intermediate |
The compound’s unique identifiers and computed physicochemical descriptors include:
The moderate XLogP3 value suggests balanced solubility/permeability, aligning with Roscovitine’s cell-penetrant properties. The high PSA correlates with hydrogen-bonding capacity, influencing crystal packing (melting point >100°C) and dissolution kinetics [4].
Table 3: Atomic Composition and Mass Distribution
Atom Type | Count | Mass Contribution (g/mol) | Percentage of Total Mass |
---|---|---|---|
Carbon (C) | 19 | 228.25 | 64.40% |
Hydrogen (H) | 26 | 26.21 | 7.40% |
Nitrogen (N) | 6 | 84.04 | 23.71% |
Oxygen (O) | 1 | 16.00 | 4.51% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3